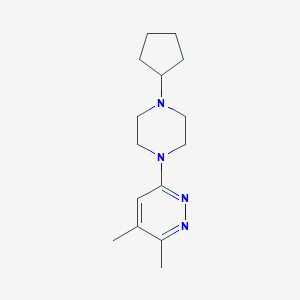![molecular formula C15H15Cl2N3O B12263869 3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B12263869.png)
3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is a complex organic compound characterized by its unique structure, which includes dichloropyridine and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine typically involves multiple steps, starting with the preparation of the dichloropyridine core. This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms in the dichloropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Pyrrolidine derivatives, appropriate catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Shares the dichloropyridine core but lacks the pyrrolidine moiety.
3-Methylpyridine: Contains the methylpyridine structure but does not have the dichloropyridine or pyrrolidine components.
Uniqueness
3,5-Dichloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine is unique due to its combination of dichloropyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15Cl2N3O |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
3,5-dichloro-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyridine |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10-7-18-4-2-14(10)21-12-3-5-20(9-12)15-13(17)6-11(16)8-19-15/h2,4,6-8,12H,3,5,9H2,1H3 |
InChI Key |
HTDUTXIKMUCILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine](/img/structure/B12263786.png)
![N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12263787.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline](/img/structure/B12263795.png)
![5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263797.png)
![2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B12263799.png)
![3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12263800.png)


![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12263828.png)
![N-cyclopropyl-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine-2-carboxamide](/img/structure/B12263839.png)
![2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12263845.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12263848.png)
![4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B12263850.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B12263852.png)
